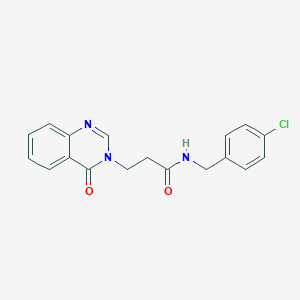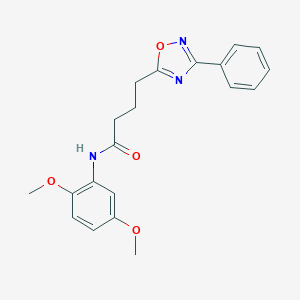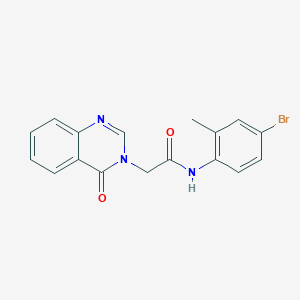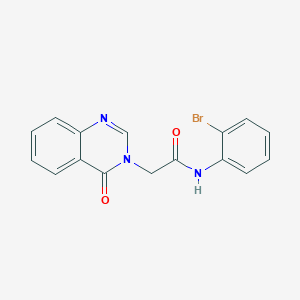
N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as AG-1478, is a synthetic compound that belongs to the class of quinazoline-based tyrosine kinase inhibitors (TKIs). AG-1478 has been widely used in scientific research to study the mechanism of action of various tyrosine kinases and their role in cellular signaling pathways.
Wirkmechanismus
N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide inhibits the activity of EGFR tyrosine kinase by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules and ultimately leads to the inhibition of cellular proliferation and survival.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to inhibit the growth and proliferation of various cancer cell lines in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is essential for their growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a potent and selective inhibitor of EGFR tyrosine kinase, making it a valuable tool for studying the role of this enzyme in cellular signaling pathways. However, it is important to note that N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide may have off-target effects on other tyrosine kinases, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide and other quinazoline-based TKIs. One area of interest is the development of more potent and selective inhibitors of EGFR tyrosine kinase, which could have greater therapeutic potential for the treatment of cancer. Another area of interest is the study of the role of EGFR in other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, the use of N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide and other TKIs in combination with other drugs or therapies could be explored as a potential strategy to improve treatment outcomes for cancer and other diseases.
Synthesemethoden
The synthesis of N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves the condensation of 4-chlorobenzylamine with 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride to yield the final product, N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been extensively used in scientific research to study the role of various tyrosine kinases in cellular signaling pathways. It has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinase, which is involved in the regulation of cell growth and differentiation. N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has also been used to study the role of EGFR in cancer cell proliferation and metastasis.
Eigenschaften
Molekularformel |
C18H16ClN3O2 |
|---|---|
Molekulargewicht |
341.8 g/mol |
IUPAC-Name |
N-[(4-chlorophenyl)methyl]-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C18H16ClN3O2/c19-14-7-5-13(6-8-14)11-20-17(23)9-10-22-12-21-16-4-2-1-3-15(16)18(22)24/h1-8,12H,9-11H2,(H,20,23) |
InChI-Schlüssel |
RITXEYILDRCMDF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid](/img/structure/B277509.png)


![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B277517.png)
![ethyl 5-acetyl-4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B277518.png)


![3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B277533.png)





![3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B277543.png)